molecular formula C17H18ClN2O+ B13358529 3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium

Cat. No.: B13358529
M. Wt: 301.8 g/mol
InChI Key: WVWHLLWXJQROKT-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-chlorobenzyl and an ethoxymethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the benzimidazole derivative with ethoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, bases, and acids can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways will depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-1-methylbenzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-ethylbenzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-propylbenzimidazol-1-ium

Uniqueness

3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium is unique due to the presence of both the 4-chlorobenzyl and ethoxymethyl groups. These substituents may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClN2O+

Molecular Weight

301.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(ethoxymethyl)benzimidazol-1-ium

InChI

InChI=1S/C17H18ClN2O/c1-2-21-13-20-12-19(16-5-3-4-6-17(16)20)11-14-7-9-15(18)10-8-14/h3-10,12H,2,11,13H2,1H3/q+1

InChI Key

WVWHLLWXJQROKT-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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